3H-Imidazo[4,5-b]pyridin-2-amine
Overview
Description
3H-Imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been approached through various methods. One efficient method involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine, which is then subjected to a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes in a water-isopropanol medium . Another approach utilizes palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to quickly access imidazo[4,5-b]pyridines with substitutions at N1 and C2 . Additionally, solid-phase synthesis has been employed to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, allowing for the preparation of derivatives with variable positioning of the pyridine nitrogen atom .
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridines is characterized by the fusion of an imidazole ring to a pyridine ring, which can be further functionalized at various positions to yield a wide array of derivatives. This structural motif is known to be a key feature in many biologically active compounds and pharmaceuticals.
Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can undergo various chemical reactions, including C-N, C-O, and C-S bond formation , electrochemical tandem sp3(C–H) double amination , and oxidative intramolecular C–H amination . These reactions are crucial for introducing functional groups that can modulate the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their molecular structure. These compounds typically exhibit strong UV absorption and can show fluorescence, which is useful for optical applications . The presence of nitrogen atoms in the imidazole and pyridine rings contributes to their potential as stable N-heterocyclic carbenes . The reactivity of these compounds can be further exploited in the synthesis of complex molecules, such as those with antiulcer activity or those that can adapt to the three-dimensional binding sites of biological targets .
Scientific Research Applications
-
Pharmacological Potential and Synthetic Approaches
- Application : Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions. They have been found to have potential therapeutic significance due to their structural resemblance with purines .
- Methods : The synthesis of these compounds involves various catalysts and preparative methods .
- Results : The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential. Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
-
- Application : New Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
- Methods : The synthesis of these compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .
-
Treatment of GPR81 Associated Disorders
- Application : The compound is used in the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes, and acne .
- Methods : Pharmaceutical compositions containing compounds of the invention are used .
- Results : The compounds and compositions of the invention have shown effectiveness in the treatment of GPR81 associated disorders .
-
Antiproliferative Activity on Selected Human Cancer Cell Lines
- Application : A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
- Methods : The synthesis of these compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .
-
Protein Kinase B/Akt Inhibitors
- Application : The compound is used in the synthesis of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors .
- Methods : The synthesis of these compounds involves various catalysts and preparative methods .
- Results : The compounds have shown reduced hypotension .
- Optoelectronic Devices and Sensors
- Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field. In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors .
- Methods : The synthesis of these compounds involves various catalysts and preparative methods .
- Results : The compounds have shown promising results in the field of optoelectronics and sensors .
Safety And Hazards
Future Directions
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPVJRJUJJWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157836 | |
Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridin-2-amine | |
CAS RN |
132898-03-4 | |
Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-b)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111KPI0HZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.